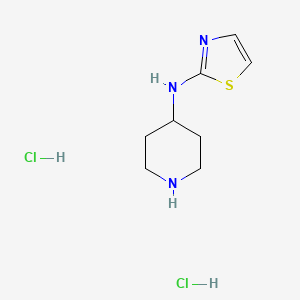

5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride” seems to be a complex organic molecule that likely contains a piperidine ring and a 1,2,4-triazole ring . Compounds containing these structural frameworks have been widely studied and demonstrated to exhibit a wide range of pharmacological properties .

Synthesis Analysis

While specific synthesis methods for “5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride” were not found, similar compounds have been synthesized in the literature. For instance, a series of 1,2,3-triazole compounds possessing a 1,2,4-oxadiazole ring were efficiently synthesized .

Applications De Recherche Scientifique

Chemical Research

The compound is used in chemical research due to its unique nitrogen heterocyclic structure . It can serve as a building block in the synthesis of various organic compounds.

Pharmaceutical Research

This compound is used in pharmaceutical research as a drug intermediate . It can be used in the synthesis of new drugs, contributing to the development of novel treatments for various diseases.

Pesticide and Insecticide Synthesis

The compound plays a significant role in the synthesis of pesticides and insecticides . Its unique structure can contribute to the effectiveness of these products.

Synthesis of Biologically Active Compounds

It is used in the synthesis of biologically active compounds . These compounds can have various applications in biological and medical research.

Neuroprotective Agents

There is some evidence suggesting that derivatives of this compound could have potential as neuroprotective agents . However, more research is needed in this area.

Mécanisme D'action

Target of Action

Similar compounds have been associated with the inhibition of alpha-synuclein (α-syn) aggregation, a protein that plays a crucial role in parkinson’s disease .

Mode of Action

Based on the behavior of similar compounds, it may interact with its targets to inhibit the aggregation of α-syn . This interaction could potentially lead to changes in the protein structure, preventing the formation of harmful aggregates.

Biochemical Pathways

In the context of parkinson’s disease, the inhibition of α-syn aggregation can affect the dopaminergic neurons in the substantia nigra pars compacta of the brain, which is a key pathway involved in this disease .

Result of Action

Similar compounds have shown the ability to prevent neurodegeneration produced by the neurotoxin mptp, affecting the levels of pd markers after the administration of the same neurotoxin .

Propriétés

IUPAC Name |

5-piperidin-4-yl-1H-1,2,4-triazol-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5.2ClH/c8-7-10-6(11-12-7)5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H3,8,10,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDSACAJWAKBII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NN2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379447.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1379452.png)

![1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine](/img/structure/B1379455.png)